molecular formula C23H23FN4O2 B2916061 3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one CAS No. 1207029-56-8

3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one

Cat. No. B2916061
CAS RN: 1207029-56-8
M. Wt: 406.461
InChI Key: JZTZMNWAYSZDOV-UHFFFAOYSA-N
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Description

3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one, also known as FPpP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antitumor Activity

Compounds with the 3-fluoro-5-substituted phenylpiperazinyl group have shown potent cytotoxicity in vitro against several tumor cell lines. Among these, derivatives exhibiting potent antitumor activity without causing undesirable effects in mice have been identified, highlighting their potential for cancer treatment (H. Naito et al., 2005).

Antimicrobial Activity

Dithiocarbamate derivatives bearing thiazole/benzothiazole rings and incorporating pyrimidinyl piperazin-1-carbodithiodate groups have been synthesized and tested for antimicrobial activity. Some derivatives have shown high antimicrobial activity against various microorganism strains, indicating their potential as antimicrobial agents (L. Yurttaş et al., 2016).

Antimalarial Agents

Aryl piperazine and pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, demonstrating the importance of specific structural features for antiplasmodial activity. These findings contribute to the development of new antimalarial agents (A. Mendoza et al., 2011).

Antipsychotic Potential

Conformationally restricted butyrophenones bearing 4-(2-pyrimidinyl)piperazine among other fragments have been explored for their antipsychotic potential. These compounds showed affinity for dopamine and serotonin receptors, suggesting their utility in developing new antipsychotic medications (E. Raviña et al., 2000).

Inhibitors of Met Kinase Superfamily

Derivatives of 2-aminopyridin-4-yloxy-3-fluoro-phenyl compounds have been identified as potent and selective inhibitors of the Met kinase superfamily, showing significant tumor stasis in preclinical models. This research underscores the therapeutic potential of these compounds in treating cancers related to the deregulation of the PI3K pathway (G. M. Schroeder et al., 2009).

properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c24-19-6-8-20(9-7-19)30-21-4-1-3-18(17-21)5-10-22(29)27-13-15-28(16-14-27)23-25-11-2-12-26-23/h1-4,6-9,11-12,17H,5,10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTZMNWAYSZDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one

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